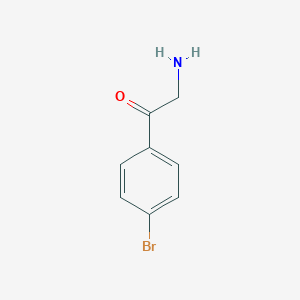

2-Amino-1-(4-bromophenyl)ethanone

Overview

Description

“2-Amino-1-(4-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It has an average mass of 214.059 Da and a monoisotopic mass of 212.978912 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group (a benzene ring with a bromine atom) attached to an ethanone group (a two-carbon ketone) at one carbon, and an amino group (NH2) at the other .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds of similar structure often undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 322.9±27.0 °C at 760 mmHg, and a flash point of 149.1±23.7 °C . It is a solid at room temperature .Scientific Research Applications

Pyrolysis Products Identification

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I have been studied for pyrolysis products. Researchers identified twelve products from bk-2C-B pyrolysis using a simulated 'meth pipe' scenario. The study highlights the potential ingestion of pyrolysis products with unknown toxicity (Texter et al., 2018).

Hydrogen-bonding Patterns in Enaminones

The hydrogen-bonding patterns of enaminones, including 2-Amino-1-(4-bromophenyl)ethanone derivatives, have been characterized. These compounds show bifurcated intra- and intermolecular hydrogen bonding, contributing to the formation of centrosymmetric dimers and stabilizing the crystal structures (Balderson et al., 2007).

Novel Thiazole and Thiophene Derivatives

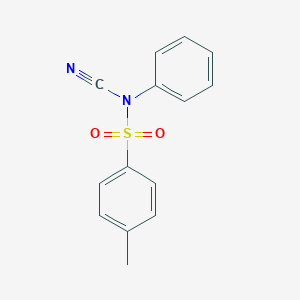

Research on synthesizing novel thiazole and thiophene derivatives containing a tosyl moiety involved the reaction of 4-aminoacetophenone with p-tolyl sulphonamide, leading to various derivatives, including 2-amino thiazole. These compounds have shown potential anticancer properties for liver and breast cancer (Hessien et al., 2009).

Synthesis and Identification

Research has been conducted on the synthesis, identification, and analysis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) and its potential psychoactive effects in humans. Various analytical techniques were used to confirm the substance's identity (Power et al., 2015).

N-Acetyl Enamides Synthesis

A study detailed the synthesis of N-acetyl enamides, including N-(1-(4-Bromophenyl)vinyl)acetamide, by reductive acetylation of oximes mediated with iron(II) acetate. This research contributes to the development of acyclic N-acetyl α-arylenamides (Tang et al., 2014).

Crystal Structure Synthesis

The crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was synthesized and analyzed using X-ray diffraction, revealing a new pyrrole ring formation in a planar structure (Wang Qia, 2014).

Tryptamine Derivatives Synthesis

The synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg rearrangement was explored using cyclopropylketone arylhydrazones. This method proved effective in synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Amino-1-(4-bromophenyl)ethanone may also interact with various biological targets.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water . These properties may influence its bioavailability and distribution within the body.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. suggests that its action could be influenced by the solvent environment. Additionally, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C , indicating that light, air, and temperature could affect its stability.

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFATRVLQKIVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274711 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7644-04-4 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

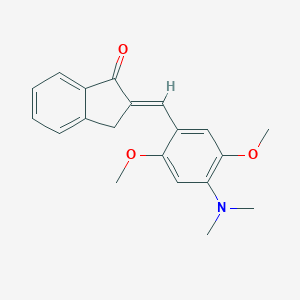

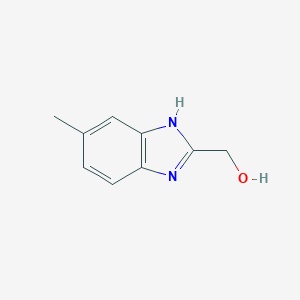

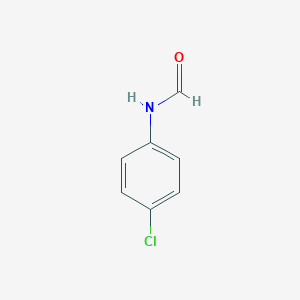

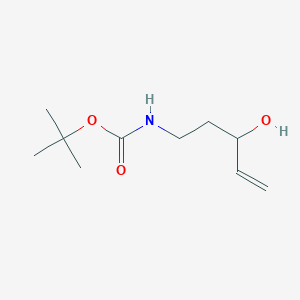

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)

![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)